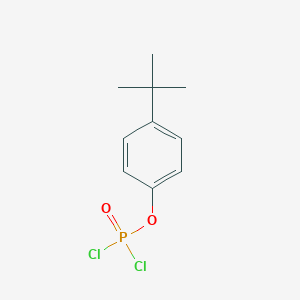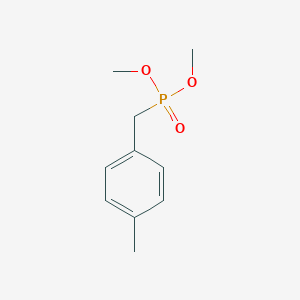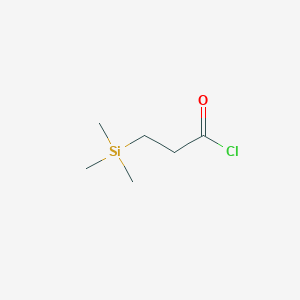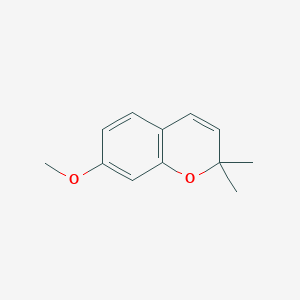
Ketopelenolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketopelenolide A is a natural product isolated from the plant Pelenolides. It is a potent cytotoxic agent that has shown promising results in cancer research. The compound exhibits a unique chemical structure that makes it an attractive candidate for drug development. In
Aplicaciones Científicas De Investigación
Stereostructure Elucidation
Ketopelenolides C and D, derivatives of Ketopelenolide A, have been isolated from Artemisia arborescens. Their stereostructure was established using a strategy that combined chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations. This methodology is important for elucidating the structure of medium-sized polyfunctionalized compounds like Ketopelenolide A (Fattorusso et al., 2008).
Relation to Other Compounds
The study of Artemisia argentea revealed germacranolides closely related to Ketopelenolide A, indicating a structural relationship within certain compound families derived from Artemisia species. This underscores the significance of Ketopelenolide A in understanding the chemical diversity of Artemisia-derived compounds (El-Emary & Bohlmann, 1980).
Ketopelenolide A in Biological Systems
While there is limited direct research on Ketopelenolide A in biological systems, studies on similar compounds can provide indirect insights. For instance, the study of white-rot fungus-mediated degradation of ketoprofen, a structurally different compound, can offer perspectives on the potential biodegradation pathways of compounds like Ketopelenolide A (Marco-Urrea et al., 2010).
Propiedades
Número CAS |
17909-92-1 |
|---|---|
Nombre del producto |
Ketopelenolide A |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
InChI |
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
Clave InChI |
KLZWSNKEPLKAOS-KBQMSFDJSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
SMILES canónico |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
melting_point |
114°C |
Descripción física |
Solid |
Sinónimos |
ketopelenolid-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)






